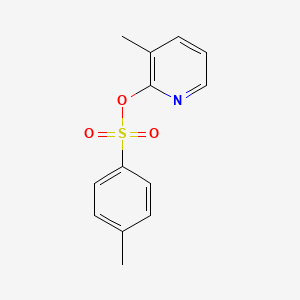

3-Methylpyridin-2-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(3-methylpyridin-2-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(15,16)17-13-11(2)4-3-9-14-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIYRHMDRFFWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridin-2-yl 4-methylbenzenesulfonate typically involves the reaction of 3-methylpyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridin-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding sulfinate or thiol derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is a derivative of pyridine, which is known for its biological activity. Pyridine derivatives have been extensively studied for their roles as pharmacological agents. For instance, compounds derived from 3-methylpyridine have been shown to exhibit activity against various biological targets, including cancer cells and microbial infections. A notable example is the development of GSK2126458, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which is structurally related to pyridine derivatives .

Case Study: One-Pot Synthesis

A study demonstrated an efficient one-pot protocol for synthesizing 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives from 3-nitropyridines. This method showcased good functional group tolerance and regioselectivity, allowing for the production of various derivatives suitable for further pharmacological testing . The reaction conditions were optimized to achieve yields of up to 73% on a gram scale, indicating the practicality of this synthetic route in drug development.

Biocatalysis

Enzymatic Conversion

Research has highlighted the use of whole-cell biocatalysis for the transformation of pyridine derivatives. For example, Burkholderia sp. MAK1 was shown to convert pyridin-2-amines into hydroxylated products efficiently. This bioconversion process is significant for synthesizing compounds with enhanced biological activities, including those targeting specific receptors or pathways in disease models .

Antibacterial Activity

Biological Testing

The antibacterial properties of compounds related to 3-methylpyridin-2-yl 4-methylbenzenesulfonate have been evaluated against various bacterial strains. Studies reported that certain pyridine derivatives exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, with zones of inhibition comparable to standard antibiotics . This highlights the potential application of these compounds in developing new antibacterial agents.

Coordination Chemistry

Complex Formation

The formation of coordination complexes using 3-methylpyridin-2-yl derivatives has been explored for their enhanced biological activities. Research indicates that such complexes can exhibit improved antibacterial properties compared to their uncoordinated counterparts. For instance, silver complexes formed with pyridine derivatives showed promising antibacterial efficacy against pathogens like Streptococcus pneumoniae .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) (): This compound replaces the pyridine ring with a phenol group substituted with iodine at the 2-position. The iodine atom introduces steric bulk and alters electronic properties, reducing reactivity compared to the pyridine-based derivative. Applications focus on halogenated intermediates in cross-coupling reactions.

- 2-Aminoanilinium 4-methylbenzenesulfonate (): A tosylate salt with a cationic 2-aminoanilinium moiety. The ionic nature increases water solubility (critical for crystallography studies), whereas the neutral pyridine-tosylate structure of 3-methylpyridin-2-yl 4-methylbenzenesulfonate favors organic-phase reactions. The monoclinic crystal system (a = 14.6392 Å, b = 5.7111 Å) further distinguishes its solid-state behavior .

Pharmaceutical Derivatives

Rabeprazole ():

A proton pump inhibitor containing a sulfinyl bridge between benzimidazole and methoxypropoxy-substituted pyridine. Unlike the inert tosylate group in the target compound, Rabeprazole’s sulfinyl moiety is critical for covalent inhibition of gastric H+/K+-ATPase. Molecular weight (359.4 g/mol) and solubility differ significantly due to the benzimidazole core .- Valbenazine Tosylate (): A bis-tosylate salt (C35H54N2O10S2, MW = 762.97) used in treating tardive dyskinesia. The dual tosylate groups enhance salt stability and bioavailability, contrasting with the single tosylate in this compound. The larger molecular framework includes a hexahydroisoquinoline system, enabling CNS penetration .

Agrochemical Analogues

- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): A sulfonylurea herbicide with a triazine core instead of pyridine. The sulfonyl bridge links to a methyl benzoate group, enabling herbicidal activity via acetolactate synthase inhibition. The absence of a tosylate ester reduces hydrolytic stability compared to the target compound .

Comparative Data Table

Key Findings

- Reactivity : Tosylate groups in 3-methylpyridin-2-yl derivatives enhance leaving-group ability in nucleophilic substitutions, whereas sulfinyl (Rabeprazole) or sulfonyl (agrochemicals) groups enable covalent or enzymatic interactions.

- Biological Activity : Pyridine-tosylate systems are typically intermediates, while benzimidazole-sulfinyl (Rabeprazole) or triazine-sulfonyl (herbicides) structures directly engage biological targets.

- Solubility: Ionic tosylate salts (e.g., 2-aminoanilinium derivative) exhibit higher aqueous solubility, critical for crystallography, while neutral tosylate esters favor synthetic organic chemistry.

Biological Activity

3-Methylpyridin-2-yl 4-methylbenzenesulfonate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a sulfonate group, contributing to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C13H13NO3S

- Molecular Weight : 253.31 g/mol

- Structure : Contains a methyl group on the pyridine ring and a methylbenzenesulfonate group.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 3-methylpyridine and 4-methylbenzenesulfonyl chloride.

- Conditions : Reaction in an organic solvent (e.g., dichloromethane) with a base such as triethylamine at room temperature.

- Purification : Recrystallization or column chromatography to obtain the pure compound.

The biological activity of this compound is attributed to its ability to act as an electrophile, interacting with nucleophilic sites on various biomolecules. This interaction can lead to:

- Enzyme Inhibition : By binding to active sites, it may inhibit enzyme functions critical for cellular processes.

- Cellular Disruption : The compound may disrupt signaling pathways, affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. Studies have shown that:

- The compound can inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated:

- In vitro assays demonstrate cytotoxic effects on cancer cell lines, with varying degrees of potency depending on the specific cellular context.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Screening :

- Another study focused on the antimicrobial efficacy of sulfonamides, revealing that compounds with similar structures effectively inhibited both Gram-positive and Gram-negative bacteria.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methylpyridin-2-yl 4-chlorobenzenesulfonate | Chlorine substituent instead of methyl | Moderate antimicrobial activity |

| 3-Methylpyridin-2-yl 4-nitrobenzenesulfonate | Nitro group presence | Enhanced anticancer properties |

| 3-Methylpyridin-2-yl 4-methoxybenzenesulfonate | Methoxy substituent | Reduced toxicity in normal cells |

Q & A

Q. What are the standard synthetic routes for 3-Methylpyridin-2-yl 4-methylbenzenesulfonate?

The synthesis typically involves aqueous reactions between pyridine derivatives and sulfonic acids under controlled stoichiometric conditions. For example, molecular salts of benzene-1,2-diamine with 4-methylbenzenesulfonic acid are synthesized using a 2:1 molar ratio of the diamine to the sulfonic acid, followed by crystallization under ambient conditions . Key steps include pH adjustment to favor salt formation and purification via recrystallization using polar solvents.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- X-ray crystallography to resolve molecular packing and hydrogen-bonding networks (R values < 0.05 indicate high precision) .

- NMR spectroscopy to confirm substituent positions on the pyridine and benzene rings, particularly for distinguishing methyl groups .

- Mass spectrometry to validate molecular weight and fragmentation patterns of the sulfonate group .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., Rint, θmax) influence structural refinement?

The precision of X-ray data is determined by parameters like Rint (measure of data redundancy; values < 0.03 indicate high quality) and θmax (maximum diffraction angle, typically 25–30°). For example, refinement with R[F² > 2σ(F²)] = 0.042 and wR(F²) = 0.127 ensures accurate modeling of anisotropic displacement parameters for sulfur and oxygen atoms . Use of full-matrix least-squares refinement is recommended to minimize errors in hydrogen atom positioning .

Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice?

The 4-methylbenzenesulfonate anion forms a 3D network via N–H···O and C–H···O interactions. Symmetry operations (e.g., −x+1, y, z+1) generate extended chains, with bond distances of 2.85–3.10 Å, contributing to thermal stability and solubility properties .

Q. How can torsion angle discrepancies in crystallographic data be resolved?

Torsion angles (e.g., C2–C1–C6–C5 = −1.7(2)° ) may vary due to packing forces. To resolve contradictions:

- Compare equivalent angles in related structures (e.g., benzene-1,2-diaminium salts).

- Perform Hirshfeld surface analysis to quantify intermolecular forces influencing conformational flexibility .

Q. What strategies optimize biological activity studies of sulfonate derivatives?

- Molecular docking : Screen against enzymes like quinazolinone targets using software (e.g., AutoDock) to predict binding affinities .

- In vitro assays : Use fluorescence-based assays to measure inhibition constants (Ki) for kinases or proteases, adjusting substituents on the pyridine ring to enhance selectivity .

Q. How do substituents on the pyridine ring affect reactivity in substitution reactions?

The methyl group at the 3-position of pyridine directs electrophilic substitution to the 4- or 5-position due to steric and electronic effects. For example:

- Oxidation : Forms benzoic acid derivatives under mild KMnO₄ conditions.

- Reduction : Catalytic hydrogenation yields benzyl alcohol analogs, with yields dependent on solvent polarity .

Methodological Considerations

8. Designing experiments to address contradictory solubility data:

- Perform solubility parameter calculations using Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- Validate experimentally via phase-solubility diagrams in binary solvent systems (e.g., water-DMSO) .

9. Resolving spectral overlaps in NMR characterization:

- Use 2D NMR techniques (HSQC, HMBC) to assign signals for methyl groups in crowded regions (e.g., δ 2.1–2.5 ppm).

- Compare with CSD-derived chemical shift databases for sulfonate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.